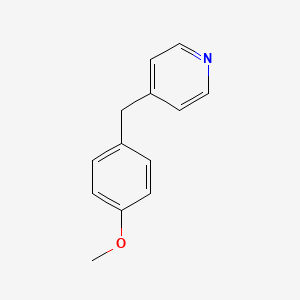

4-(p-Methoxybenzyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(p-Methoxybenzyl)pyridine is a compound with the molecular formula C13H13NO . It is a type of substituted pyridine, which are important structural motifs found in numerous bioactive molecules . Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several methodologies . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . The PMB ester may be readily introduced in high yield under a number of mild reaction conditions .Chemical Reactions Analysis

The use of diethyl ether with dichloromethane as a co-solvent was shown to be the optimal medium for the transformation and led to the rapid formation of the PMB ester . The conversion of the pentafluorophenyl (PFP) ester to the corresponding acyl azide, subsequent rearrangement to the isocyanate, followed by the addition of the lithium salt of 4-methoxybenzyl alcohol results in the overall conversion of the PFP ester into a 4-methoxybenzyl carbamate .Applications De Recherche Scientifique

1. Kinetics in Nucleophilic Substitution Reactions

The kinetics of the nucleophilic substitution reaction of pyridine, including 4-(p-Methoxybenzyl)pyridine derivatives, was studied by F. De (2009). They focused on the reaction process in various solvents and determined the order of nucleophilicity in different solvents. This research aids in understanding the behavior of this compound in different chemical environments (De, 2009).

2. Structural Analysis of Pyridine Derivatives

P. Zugenmaier (2013) reported on the crystal and molecular structure of a compound containing a pyridine ring, which includes derivatives of this compound. This study contributes to the understanding of molecular arrangements and intermolecular interactions in such compounds (Zugenmaier, 2013).

3. Biomimetic Indicators for Alkylating Agents

In 2015, Philip A Provencher and J. Love explored the use of 4-(4-Nitrobenzyl)pyridine (NBP), a compound related to this compound, as a colorimetric indicator for alkylating agents. This has applications in toxicological screening, detection of chemical warfare agents, and environmental hygiene technology (Provencher & Love, 2015).

4. Applications in Lanthanide Chemistry

A 2016 study by Jin Zhang et al. utilized a related compound, 2-{[(2-hydroxy-3-methoxybenzyl)imino]methyl}naphthalen-1-ol, in the synthesis of dinuclear lanthanide complexes. These complexes exhibit slow magnetic relaxation behavior, which is significant for the development of materials with specific magnetic properties (Zhang et al., 2016).

5. Role in Reductive Cleavage and Electrophilic Addition Reactions

T. Donohoe et al. (2006) studied the partial reduction of N-alkylpyridinium salts, involving a methoxy substituent on the pyridine nucleus. This research is pivotal in understanding the stability and reactivity of such derivatives in synthetic chemistry (Donohoe et al., 2006).

Mécanisme D'action

Target of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, 4-(p-Methoxybenzyl)pyridine may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that pyridine derivatives can be degraded by certain bacteria, such as bacillus aryabhattai strain nm1-a2 . This strain can completely degrade pyridine within a 100 h incubation period .

Pharmacokinetics

Its physical and chemical properties such as melting point (105-107 °c), boiling point (3285±220 °C), and density (1070±006 g/cm3) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

It’s known that pyridine derivatives can exhibit a range of pharmacological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of microbial degradation, factors such as temperature, pH, and the presence of glucose can affect the degradation rate of pyridine . Furthermore, the presence of a benzene ring allows for resonance stabilization, which can influence the compound’s reactivity .

Propriétés

IUPAC Name |

4-[(4-methoxyphenyl)methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-15-13-4-2-11(3-5-13)10-12-6-8-14-9-7-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXYGGCIOQWSRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-methyloxazol-4-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2436723.png)

![2-(butylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2436725.png)

![3-{7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2436727.png)

![2-((3-bromobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2436733.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclopentylpropanamide](/img/structure/B2436738.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B2436740.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(piperidinomethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2436741.png)

![2-oxo-1-[(2E)-3-phenylprop-2-en-1-yl]-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2436743.png)

![N-(sec-butyl)-3-[1-({2-[(3-methylbutyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2436745.png)